molecular formula C32H32N4O2S B3017713 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536705-37-0

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B3017713
CAS No.: 536705-37-0
M. Wt: 536.69
InChI Key: HYTSHMANKGNJPB-UHFFFAOYSA-N
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Description

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of piperidine, benzyl, and pyrimidoindole, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzyl group. Subsequent steps involve the formation of the pyrimidoindole core and the attachment of the thioether linkage. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or biological activity.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used in biological assays to investigate its effects on cellular processes and pathways.

    Medicine: The compound could serve as a lead compound for drug development, particularly if it exhibits pharmacological activity.

    Industry: Its chemical properties might be exploited in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one shares similarities with other piperidine and pyrimidoindole derivatives.
  • Other compounds: Similar compounds might include those with variations in the piperidine or benzyl groups, or different substitutions on the pyrimidoindole core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N4O2S/c1-21-16-22(2)18-25(17-21)36-31(38)30-29(26-10-6-7-11-27(26)33-30)34-32(36)39-20-28(37)35-14-12-24(13-15-35)19-23-8-4-3-5-9-23/h3-11,16-18,24,33H,12-15,19-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTSHMANKGNJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCC(CC5)CC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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